molecular formula C19H23N5O B2604725 2-methyl-6-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine CAS No. 2379997-66-5

2-methyl-6-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine

Cat. No.: B2604725
CAS No.: 2379997-66-5
M. Wt: 337.427
InChI Key: UZTRCWLFYAGTDP-UHFFFAOYSA-N
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Description

2-methyl-6-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine is a complex organic compound that features a unique structure combining a pyridine ring, an imidazo[4,5-b]pyridine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-b]pyridine core, which is then functionalized to introduce the piperidine and pyridine moieties. Common reagents used in these reactions include halogenated pyridines, piperidine derivatives, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of partially or fully hydrogenated derivatives .

Scientific Research Applications

2-methyl-6-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-6-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core and have similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring are often used in medicinal chemistry for their pharmacological properties.

    Pyridine derivatives: Pyridine-containing compounds are widely used in various fields due to their chemical versatility.

Uniqueness

2-methyl-6-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties. This makes it a valuable compound for research and development in multiple disciplines.

Properties

IUPAC Name

3-methyl-2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14-6-3-9-17(21-14)25-13-15-7-5-11-24(12-15)19-22-16-8-4-10-20-18(16)23(19)2/h3-4,6,8-10,15H,5,7,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTRCWLFYAGTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC4=C(N3C)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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